SB-204900

ACLY inhibition Biochemical assay Enzyme kinetics

SB-204900 is a naturally derived oxirane carboxamide that selectively inhibits p38 MAPK phosphorylation, demonstrating significant anti-inflammatory activity. Unlike statins or fibrates, its mechanism is lipid-independent, making it a preferred tool for neuropathic pain and cytokine signaling studies. Choose this compound for validated, reproducible results in mast cell inflammation and postherpetic neuralgia models.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 173220-67-2
Cat. No. B1680793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-204900
CAS173220-67-2
SynonymsSB 204900;  SB204900;  SB-204900.
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCN(C=CC1=CC=CC=C1)C(=O)C2C(O2)C3=CC=CC=C3
InChIInChI=1S/C18H17NO2/c1-19(13-12-14-8-4-2-5-9-14)18(20)17-16(21-17)15-10-6-3-7-11-15/h2-13,16-17H,1H3/b13-12-/t16-,17+/m1/s1
InChIKeySZEAIHVOVOPANP-MCYMDBPJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-204990 (CAS 173220-67-2) Procurement Guide: ATP Citrate Lyase (ACLY) Prodrug for Metabolic and Cancer Research


SB-204990 (CAS 154566-12-8) is a cell-permeable, orally bioavailable γ-lactone prodrug of the ATP citrate lyase (ACLY) inhibitor SB-201076 [1]. ACLY is a cytosolic enzyme that catalyzes the conversion of citrate to acetyl-CoA, a critical precursor for de novo cholesterol and fatty acid synthesis [2]. SB-204990 is a widely utilized research tool for investigating the role of ACLY in metabolic regulation, lipid biosynthesis, and tumor cell proliferation [3].

Why SB-204990 Cannot Be Substituted by Other ACLY Inhibitors: Key Evidence-Based Differentiators


While multiple small-molecule inhibitors of ACLY exist, including bempedoic acid, BMS-303141, NDI-091143, and hydroxycitrate, their pharmacological profiles, target engagement, and downstream biological effects are not equivalent [1]. SB-204990 is distinguished by its prodrug design, which enables oral bioavailability and systemic exposure of the active metabolite SB-201076 [2]. Furthermore, SB-204990 exhibits a unique combination of hypocholesterolemic and hypotriglyceridemic activities that are not observed with statins (e.g., lovastatin) or fibrates (e.g., gemfibrozil) [3]. Its distinct, context-dependent effects on metabolic health—improving outcomes under high-fat diet conditions while inducing insulin resistance under standard diets—also highlight the critical importance of selecting the appropriate ACLY inhibitor for a given experimental paradigm [4].

SB-204990 Quantitative Evidence: Head-to-Head Comparisons with Alternative ACLY Inhibitors


Comparative ACLY Inhibition Potency: SB-204990 vs. Bempedoic Acid and Hydroxycitrate

In biochemical assays, the active metabolite of SB-204990, SB-201076, inhibits ACLY with a Ki of 1 μM. This potency is 2-fold greater than that of the FDA-approved ACLY inhibitor bempedoic acid (Ki = 2 μM), but 6.7-fold less potent than the natural product hydroxycitrate (Ki = 0.15 μM) [1]. SB-204990's potency is comparable to the preclinical inhibitor BMS-303141 (IC50 = 0.13 μM), which has been reported to have the highest affinity among four tested ACL inhibitors [2].

ACLY inhibition Biochemical assay Enzyme kinetics

Dual Cholesterol and Triglyceride Lowering: SB-204990 vs. Lovastatin and Gemfibrozil

In a head-to-head comparison in hyperlipidemic APOE*3-Leiden mice, dietary administration of SB-204990 (0.2% w/w) reduced plasma cholesterol by up to 29% and triglycerides by up to 43% [1]. In contrast, the HMG-CoA reductase inhibitor lovastatin reduced cholesterol by only 20% and had no effect on triglycerides. The PPARα agonist gemfibrozil reduced triglycerides by 53% but had no effect on cholesterol [2]. This demonstrates that SB-204990 provides a unique dual-action lipid-lowering profile, reducing both cholesterol and triglycerides, a characteristic not shared by the comparator drugs.

Lipid metabolism In vivo pharmacology Atherosclerosis

Context-Dependent Metabolic Effects: High-Fat Diet vs. Standard Diet

Long-term administration of SB-204990 (30 mg/kg/day orally) in wild-type mice produced diametrically opposite metabolic outcomes depending on dietary context [1]. In mice fed a high-fat diet (HFD), SB-204990 improved metabolic health and physical strength. However, in mice fed a standard diet (STD), the same treatment resulted in metabolic imbalance and moderated insulin resistance, as evidenced by impaired glucose tolerance [2]. This context-dependent effect is a critical consideration for experimental design and is not a universal property of all ACLY inhibitors.

Metabolic reprogramming Aging Glucose homeostasis

Tumor Cell Growth Inhibition: Differential Sensitivity Based on Glycolytic Phenotype

SB-204990 exhibits differential anti-proliferative effects in cancer cell lines based on their glycolytic activity. It potently inhibits the growth of tumor cells with high rates of aerobic glycolysis (A549 lung cancer and PC3 prostate cancer cell lines) but shows reduced efficacy against cells with low glycolytic rates (SKOV3 ovarian cancer) [1]. This contrasts with the pan-ACLY inhibitor BMS-303141, which has been reported to have the highest affinity for ACLY among tested inhibitors [2]. This selectivity profile suggests that SB-204990 may be particularly useful for targeting the specific metabolic vulnerabilities of highly glycolytic tumors, offering a more nuanced approach than broader-spectrum ACLY inhibitors.

Cancer metabolism Oncology Cell proliferation

Optimal Research Applications for SB-204990 Based on Evidence-Based Differentiation


Investigating Combined Hyperlipidemia and Atherosclerosis

SB-204990 is ideally suited for preclinical studies of combined hyperlipidemia and atherosclerosis, as it uniquely reduces both plasma cholesterol (up to 29%) and triglycerides (up to 43%) in hyperlipidemic mouse models [1]. This dual-action profile, not observed with statins or fibrates, makes it a critical tool for dissecting the role of de novo lipogenesis in cardiovascular disease [2].

Probing Diet-Induced Metabolic Dysfunction and Aging

Researchers investigating the interplay between diet, metabolism, and aging should consider SB-204990. Its context-dependent effects—improving metabolic health under high-fat diet conditions while impairing it under standard diets—provide a unique model for studying the molecular mechanisms linking nutrient excess to insulin resistance and age-related decline [1].

Targeting Glycolysis-Dependent Cancers

SB-204990 is a preferred ACLY inhibitor for cancer metabolism studies focusing on tumors with high glycolytic rates (e.g., lung and prostate cancer). Its differential sensitivity, effectively inhibiting growth in highly glycolytic cells but not those with low glycolytic activity, makes it a valuable tool for validating ACLY as a target in specific cancer subtypes [1].

Investigating Polycystic Kidney Disease (PKD) Mechanisms

SB-204990 is a validated tool for studying the role of ACLY in cyst growth. In head-to-head studies, both SB-204990 and the clinically approved ACLY inhibitor bempedoic acid inhibited cystic growth in Pkd1-null kidney cells, confirming ACLY as a relevant target in this disease model [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-204900

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.